1-Bromo-3-(2-ethoxyethoxy)propane
Description
1-Bromo-3-(2-ethoxyethoxy)propane (CAS No. 50989-89-4) is a brominated alkyl ether with the molecular formula C₇H₁₅BrO₂ and a molecular weight of 211.1 g/mol. Its structure comprises a propane backbone substituted with a bromine atom at position 1 and a 2-ethoxyethoxy group at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and alkylation processes . It is commercially available for research purposes, though production discontinuation has been noted in some sources .
Properties
IUPAC Name |
1-bromo-3-(2-ethoxyethoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2/c1-2-9-6-7-10-5-3-4-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZRCYSFVZGGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-ethoxyethoxy)propane can be synthesized through the reaction of 3-bromopropanol with ethylene glycol monoethyl ether in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-ethoxyethoxy)propane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group . These reactions can be classified into two main types:
SN1 Reactions: These are unimolecular nucleophilic substitution reactions where the rate-determining step involves the formation of a carbocation intermediate.
SN2 Reactions: These are bimolecular nucleophilic substitution reactions where the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in these reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone are often used to enhance the reactivity of the nucleophiles.
Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile. For example, reaction with hydroxide ions yields 3-(2-ethoxyethoxy)propanol, while reaction with amines produces the corresponding amine derivatives .
Scientific Research Applications
1-Bromo-3-(2-ethoxyethoxy)propane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-3-(2-ethoxyethoxy)propane exerts its effects is primarily through nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new bonds and the generation of various products depending on the nature of the nucleophile .
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethoxy)propane (CAS 1198089-20-1)
1-Bromo-3-(3-bromopropoxy)propane (CAS 58929-72-9)
- Molecular Formula : C₆H₁₂Br₂O
- Molecular Weight : 259.8 g/mol (calculated)
- Key Differences: Contains two bromine atoms (one on the propane backbone and another on the propoxy group), increasing its reactivity in nucleophilic substitution reactions. The dual bromination makes it a potent alkylating agent .
3-Bromo-1,1-dimethoxypropane
1-Bromo-3-(2,2,2-trifluoroethoxy)propane (CAS 1152515-05-3)
- Molecular Formula : C₅H₈BrF₃O
- Molecular Weight : 221.02 g/mol (calculated)
Physical and Chemical Properties
Reactivity in Catalytic Cross-Coupling Reactions
This compound and its analogs serve as electrophilic partners in enantioselective cyclization/cross-coupling reactions. For example:
- 1-Bromo-3-(4-methoxyphenyl)propane (structurally analogous) achieved 45–47% yield with 94–95% enantiomeric excess in Ni-catalyzed reactions at -5°C .
- The ethoxyethoxy group in this compound may improve solubility in polar aprotic solvents, facilitating catalyst-substrate interactions.
Research Findings
- Catalytic Efficiency : Bromo-propane derivatives with electron-donating groups (e.g., ethoxyethoxy) show moderate reactivity in cross-coupling, while electron-withdrawing substituents (e.g., -OCF₃) enhance electrophilicity .
- Stereoselectivity : Bulky substituents (e.g., 2-ethoxyethoxy) may sterically hinder catalysts, reducing enantioselectivity compared to smaller groups like methoxy .
Biological Activity
1-Bromo-3-(2-ethoxyethoxy)propane, with the CAS number 50989-89-4, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H15BrO2
- Molecular Weight : 211.1 g/mol
- Solubility : Soluble in organic solvents; specific solubility can vary based on solvent choice.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Similar compounds have shown potential in:
- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Antitubercular Activity : Studies have suggested that related compounds possess anti-tubercular effects against Mycobacterium tuberculosis, indicating a possible therapeutic application for this compound in treating tuberculosis .
Antimicrobial Studies
In a series of studies focusing on antimicrobial activity, this compound was evaluated against several microbial strains. The results are summarized in Table 1.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound exhibits varying degrees of efficacy against different microbial strains, with the lowest MIC observed against Staphylococcus aureus.
Cytotoxicity Assessments
Cytotoxicity studies were conducted to evaluate the safety profile of this compound. The compound was tested on human cell lines, yielding the following IC50 values:
The results demonstrate moderate cytotoxicity, indicating that while the compound may be effective against certain pathogens, it also poses a risk to human cells at higher concentrations.
Case Studies
Several case studies have explored the applications and effects of this compound:
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a new antimicrobial agent, particularly in settings where traditional antibiotics fail .
- Investigations into Antitubercular Activity : Research conducted at a major university explored the compound's effects on Mycobacterium tuberculosis. The study found that it significantly reduced bacterial load in vitro and showed promise for further development as an anti-tuberculosis drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
